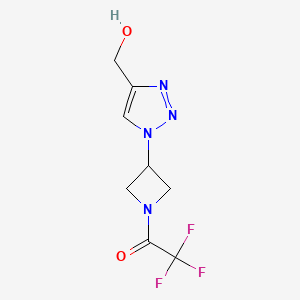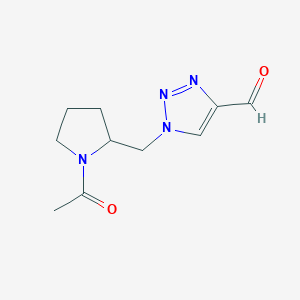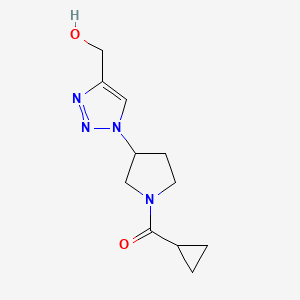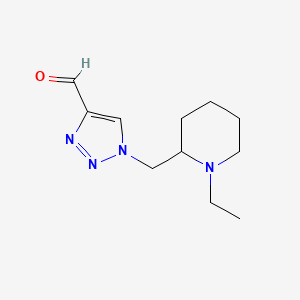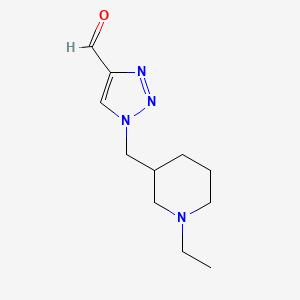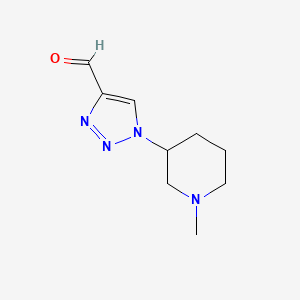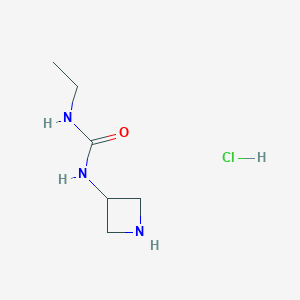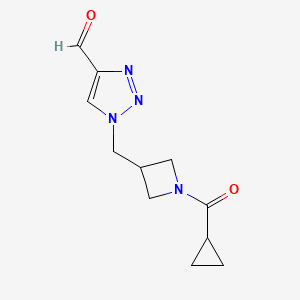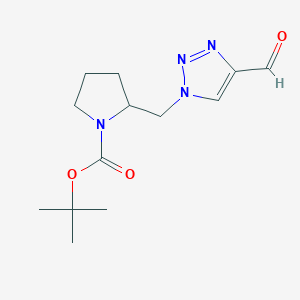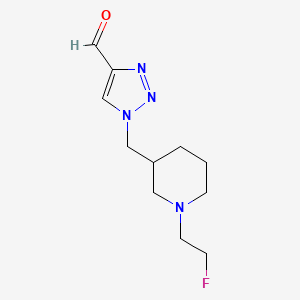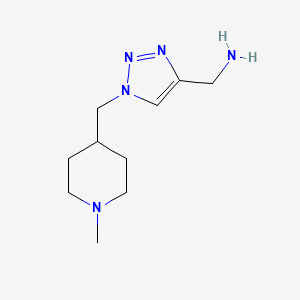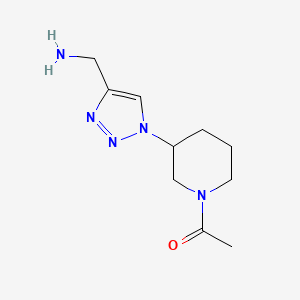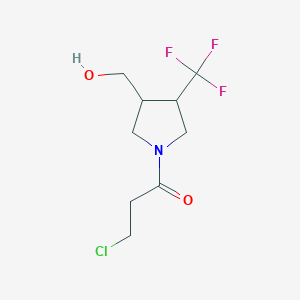
3-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H13ClF3NO2 and its molecular weight is 259.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acid-Catalyzed Reactions and Derivative Synthesis
Research has explored the acid-catalyzed reactions of related compounds, revealing potential pathways for generating derivatives with significant properties. For instance, treatment of 3-(hydroxymethyl) pyrazolo [1,5-a] pyridines with trifluoroacetic acid led to the formation of various derivatives, depending on the acid concentration used (Miki, Nakamura, Hachiken, & Takemura, 2009). This process highlights the compound's relevance in synthesizing novel heterocyclic compounds.
Fluorinated Derivative Synthesis
The synthesis of fluorinated derivatives, such as those involving sigma-1 receptor modulators, underscores the compound's utility in medicinal chemistry. For example, the ozonation of N-Boc-protected precursors resulted in compounds useful for the synthesis of fluorinated structural derivatives, showcasing the importance of fluorinated pyrrolidines in developing new pharmacological agents (Kuznecovs et al., 2020).
Antioxidant Activity
A study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidants among the synthesized compounds. The antioxidant activity was measured using DPPH radical scavenging method and reducing power assay, indicating the potential of these derivatives in oxidative stress-related applications (Tumosienė et al., 2019).
Single-Molecule Magnet Behavior
The development of planar hexanuclear CoLn clusters with specific arrangements and single-molecule magnet (SMM) behavior demonstrates the compound's application in material science. These clusters, involving hydroxyl and nitrogen-rich ligands, showcase the potential for creating new magnetic materials with unique properties (Li et al., 2019).
Antimalarial Agents
Pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, showing the significance of hydroxyl groups and fluorinated moieties in enhancing antiplasmodial activity. This research indicates the compound's potential as a scaffold for developing new antimalarial agents (Mendoza et al., 2011).
Propriétés
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c10-2-1-8(16)14-3-6(5-15)7(4-14)9(11,12)13/h6-7,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBMFPIPNPVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


